Cas no 1806146-75-7 (4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid)

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid is a versatile heterocyclic compound featuring a pyridine core substituted with amino, cyano, trifluoromethoxy, and carboxylic acid functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with enhanced bioactivity and metabolic stability. The trifluoromethoxy group contributes to improved lipophilicity and electron-withdrawing properties, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other biologically active molecules. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid structure
1806146-75-7 structure
Product Name:4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid
CAS No:1806146-75-7
MF:C8H4F3N3O3
MW:247.130871772766
CID:4911006
Update Time:2025-10-30

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H4F3N3O3/c9-8(10,11)17-4-2-14-6(7(15)16)3(1-12)5(4)13/h2H,(H2,13,14)(H,15,16)
    • InChI Key: QJWHYYWGXKRMHI-UHFFFAOYSA-N
    • SMILES: FC(OC1=CN=C(C(=O)O)C(C#N)=C1N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 351
  • XLogP3: 1.5
  • Topological Polar Surface Area: 109

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A026003738-500mg
4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid
1806146-75-7 97%
500mg
$1,048.60 2022-04-01
Alichem
A026003738-1g
4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid
1806146-75-7 97%
1g
$1,629.60 2022-04-01

Additional information on 4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1806146-75-7): A Key Intermediate in Modern Pharmaceutical Synthesis

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid, identified by its CAS number 1806146-75-7, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its pyridine core structure, features a unique combination of functional groups that make it particularly valuable in the development of novel therapeutic agents. The presence of an amino group, a cyano group, and a trifluoromethoxy group on the pyridine ring endows it with distinct chemical properties that facilitate its use in synthetic pathways.

The significance of 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid lies in its role as a building block for more complex molecules. In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, including cancer, inflammation, and infectious diseases. The pyridine scaffold is particularly prominent in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The specific arrangement of functional groups on the pyridine ring in this compound allows for fine-tuning of its pharmacological properties, making it an attractive candidate for medicinal chemists.

One of the most compelling aspects of 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid is its utility in constructing heterocyclic compounds. Heterocyclic structures are widely prevalent in biologically active molecules, and the pyridine ring is one of the most commonly used heterocycles in drug development. The amino group can be further functionalized to introduce additional pharmacophores, while the cyano and trifluoromethoxy groups provide electronic and steric effects that can modulate binding affinity and selectivity. This flexibility makes it an invaluable tool for medicinal chemists seeking to optimize their drug candidates.

In the context of current research, 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid has been employed in the synthesis of kinase inhibitors, which are crucial for treating various types of cancer. Kinases are enzymes that play a key role in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By designing inhibitors that target specific kinases, researchers can disrupt these pathways and induce apoptosis or inhibit cell proliferation. The pyridine-based kinase inhibitors have shown promise in preclinical studies, and 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid serves as a key intermediate in their synthesis.

The trifluoromethoxy group in 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity. Fluoro substituents are frequently incorporated into drug molecules because they can improve pharmacokinetic properties such as bioavailability and half-life. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the molecule, affecting its interaction with biological targets. This has been exploited in the design of highly selective kinase inhibitors that exhibit minimal off-target effects.

Recent advancements in computational chemistry have further highlighted the importance of 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid as a synthetic intermediate. Molecular modeling techniques have enabled researchers to predict how different functional groups will interact with biological targets, allowing for more rational drug design. By leveraging these computational tools, scientists can optimize the structure of 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid-based compounds to enhance their potency and selectivity. This interdisciplinary approach has led to the discovery of several promising drug candidates that are currently undergoing preclinical evaluation.

The versatility of 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid extends beyond kinase inhibitors. It has also been utilized in the development of antiviral agents, where its pyridine core can interact with viral enzymes or receptors to inhibit replication or entry into host cells. Additionally, it has shown potential in the design of anti-inflammatory drugs, where it can modulate inflammatory pathways by targeting specific enzymes or receptors involved in immune responses. These applications underscore the broad utility of this compound as a scaffold for developing novel therapeutic agents.

The synthesis of 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid presents interesting challenges due to its complex functionalization requirements. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition metal catalysis and flow chemistry have enabled researchers to construct complex molecules with greater efficiency and precision. These innovations have not only simplified the synthesis of this compound but also opened up new possibilities for exploring its pharmacological potential.

In conclusion, 4-amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1806146-75-7) is a multifaceted intermediate that plays a critical role in modern pharmaceutical synthesis. Its unique structural features make it an ideal candidate for constructing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to remain at the forefront of drug discovery efforts.

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